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molecular formula C19H21NO4 B5724536 {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid

{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid

Cat. No. B5724536
M. Wt: 327.4 g/mol
InChI Key: OXHZFMSDFXUKDF-UHFFFAOYSA-N
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Patent
US05135949

Procedure details

2.0 g. 4-(1,1-Dimethylethyl)-N-[4-(ethoxycarbonylmethoxy)-phenyl]-benzamide (Example 31) are heated in 20 ml. 2N aqueous sodium hydroxide solution, then acidified with concentrated hydrochloric acid, filtered off with suction and washed with water. After recrystallisation from ethyl acetate, there is obtained 1.2 g. (65% of theory) of the title compound; m.p. 179°-181° C.
Name
4-(1,1-Dimethylethyl)-N-[4-(ethoxycarbonylmethoxy)-phenyl]-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:26]=[CH:25][C:8]([C:9]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][C:20]([O:22]CC)=[O:21])=[CH:14][CH:13]=2)=[O:10])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[OH-].[Na+].Cl>>[CH3:4][C:2]([C:5]1[CH:26]=[CH:25][C:8]([C:9]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][C:20]([OH:22])=[O:21])=[CH:14][CH:13]=2)=[O:10])=[CH:7][CH:6]=1)([CH3:1])[CH3:3] |f:1.2|

Inputs

Step One
Name
4-(1,1-Dimethylethyl)-N-[4-(ethoxycarbonylmethoxy)-phenyl]-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C(=O)NC2=CC=C(C=C2)OCC(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After recrystallisation from ethyl acetate
CUSTOM
Type
CUSTOM
Details
there is obtained 1.2 g

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C(=O)NC2=CC=C(C=C2)OCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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